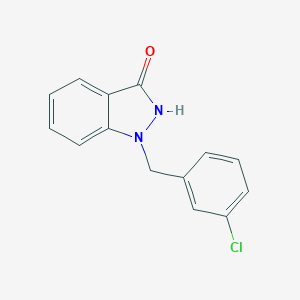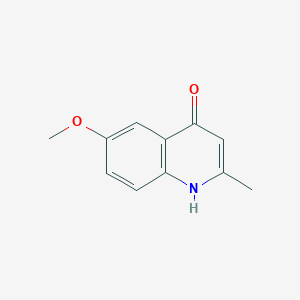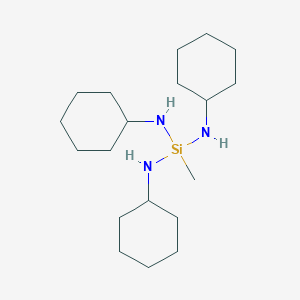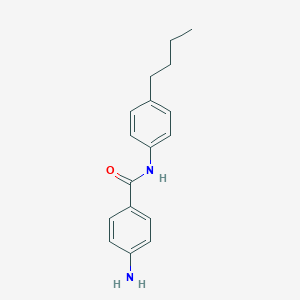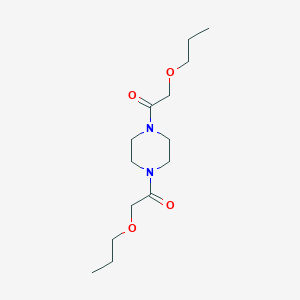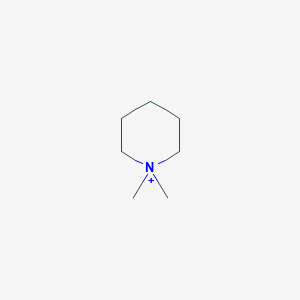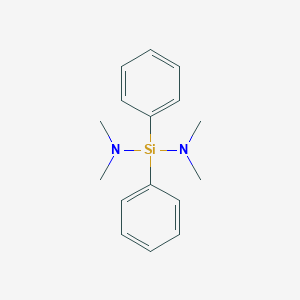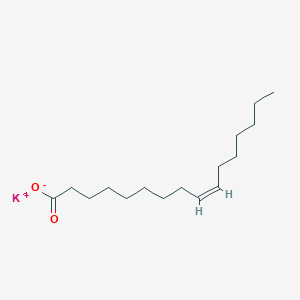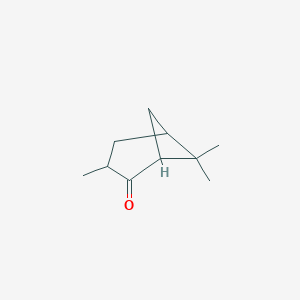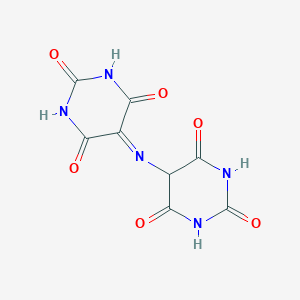
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione', commonly known as APPT, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential as a versatile reagent for various synthetic applications. This molecule has a unique structure that makes it an ideal candidate for numerous chemical reactions, including condensation, nucleophilic substitution, and cyclization.
Wirkmechanismus
APPT has a unique structure that allows it to act as both an acid and a base catalyst. This property makes it an ideal candidate for various chemical reactions, including condensation, nucleophilic substitution, and cyclization. The mechanism of action of APPT involves the formation of a complex between the reagent and the substrate, which leads to the activation of the substrate towards the desired reaction.
Biochemische Und Physiologische Effekte
There are currently no known biochemical or physiological effects of APPT, as it has not been extensively studied in this regard. However, due to its potential as a versatile reagent, it is possible that APPT may have applications in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using APPT as a reagent in lab experiments is its versatility. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. Additionally, APPT is relatively easy to synthesize and is readily available in high purity. However, one limitation of APPT is its sensitivity to moisture and air, which can lead to decomposition and reduced reactivity.
Zukünftige Richtungen
There are numerous future directions for the research and application of APPT. One potential area of focus is the development of new synthetic methods that utilize APPT as a catalyst or reagent. Additionally, there may be potential for the use of APPT in the field of medicinal chemistry, particularly in the development of new drugs and therapeutic compounds. Further research is needed to fully explore the potential of APPT in these areas and to better understand its mechanism of action and properties.
Synthesemethoden
APPT can be synthesized using a variety of methods, including the reaction of urea and malonic acid in the presence of phosphorus oxychloride or by the reaction of urea and ethyl acetoacetate in the presence of sodium ethoxide. Additionally, APPT can also be synthesized by the reaction of cyanuric chloride and malonic acid in the presence of sodium hydroxide. These methods yield APPT in high purity and yield.
Wissenschaftliche Forschungsanwendungen
APPT has been used as a versatile reagent in various synthetic applications, including the synthesis of pyrimidines, pyridines, and other heterocyclic compounds. It has also been utilized in the synthesis of natural products, such as alkaloids and flavonoids. Additionally, APPT has been used in the preparation of chiral compounds and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
121-08-4 |
|---|---|
Produktname |
5,5'-Azanylylidene-bis-pyrimidine-2,4,6-trione |
Molekularformel |
C8H5N5O6 |
Molekulargewicht |
267.16 g/mol |
IUPAC-Name |
5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H5N5O6/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19) |
InChI-Schlüssel |
VQTZGUYEOZNKQH-UHFFFAOYSA-N |
SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
Kanonische SMILES |
C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



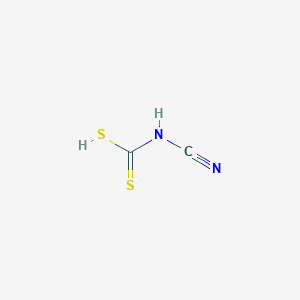
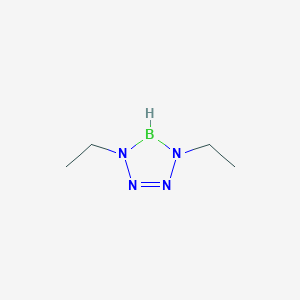
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
